Cas no 34169-70-5 ((3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one)
34169-70-5 structure
Product Name:(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
Numero CAS:34169-70-5
MF:C15H20O3
MW:248.317504882813
CID:837266
PubChem ID:5320783
Update Time:2025-04-19
(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
- Pterosin D
- (3R)-3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1-indanone
- (3R)-piperidinecarboxylic acid methyl ester
- (3R)-Pterosin D
- (R)-Methyl nipecotate
- (R)-Methyl piperidine-3-carboxylate
- (R)-Nip-OCH3
- 3(R)-pterosin D
- AG-E-14140
- CTK4D1783
- METHYL (R)-NIPECOTATE
- R-(-)-nipecotic acid methyl ester
- [ "" ]
- 3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
- 54145-75-4
- AKOS032948842
- (S)-Pterosin D
- SCHEMBL1740399
- 1-Indanone, 3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-, (+)-
- CHEMBL4070473
- HY-N1571
- FS-9775
- AKOS040762573
- DTXSID90955712
- (R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one
- CS-0017120
- 1H-Inden-1-one, 2,3-dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-, (R)-
- 34169-70-5
- (3R)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-, (3R)-
- PterosinD
- JQG5G2RA7K
- (3R)-6-(2-HYDROXYETHYL)-2,2,5,7-TETRAMETHYL-3-OXIDANYL-3H-INDEN-1-ONE
- (3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one
- DA-67004
- [R,(-)]-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-indene-1-one
-
- Inchi: 1S/C15H20O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,13,16-17H,5-6H2,1-4H3/t13-/m1/s1
- Chiave InChI: FITSCHPIOGIYJY-CYBMUJFWSA-N
- Sorrisi: O[C@@H]1C2C=C(C)C(CCO)=C(C)C=2C(C1(C)C)=O
Proprietà calcolate
- Massa esatta: 248.14100
- Massa monoisotopica: 248.14124450g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 337
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 442.4±45.0 °C at 760 mmHg
- Punto di infiammabilità: 235.5±25.2 °C
- PSA: 57.53000
- LogP: 2.09410
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one Dati doganali
- CODICE SA:2914400090
- Dati doganali:
Codice doganale cinese:
2914400090Panoramica:
2914400090 Altri alcoli chetonici e aldeidi chetonici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914400090 altri chetoni-alcoli e chetoni-aldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5340-5 mg |
Pterosin D |
34169-70-5 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R78770-5mg |
(3R)-3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1-indanone |
34169-70-5 | 5mg |
¥7800.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79900-5mg |
(3R)-3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1-indanone |
34169-70-5 | 5mg |
¥4800.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5340-5mg |
Pterosin D |
34169-70-5 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN5340-5 mg |
Pterosin D |
34169-70-5 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN5340-1 mL * 10 mM (in DMSO) |
Pterosin D |
34169-70-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| A2B Chem LLC | AF82847-5mg |
Pterosin D |
34169-70-5 | 98.5% | 5mg |
$785.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5340-1 ml * 10 mm |
Pterosin D |
34169-70-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086980-5mg |
Pterosin D |
34169-70-5 | 98% | 5mg |
¥2211.00 | 2024-05-18 |
(3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
34169-70-5 ((3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one) Prodotti correlati
- 35938-43-3((2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one)
- 52611-75-3(Epipterosin L)
- 64890-70-6(1H-Inden-1-one,2,3-dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-, (2S,3S)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti